(2-Bromo-4-chloro-6-fluorophenyl)methanol
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Overview
Description
(2-Bromo-4-chloro-6-fluorophenyl)methanol is an organic compound with the molecular formula C7H5BrClFO It is a halogenated phenylmethanol derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chloro-6-fluorophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method includes the bromination, chlorination, and fluorination of phenylmethanol under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-chloro-6-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
(2-Bromo-4-chloro-6-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s halogenated structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-4-chloro-6-fluorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The hydroxyl group may participate in hydrogen bonding, further affecting the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-chloro-6-fluorophenyl)ethanol
- (2-Bromo-4-chloro-6-fluorophenyl)acetone
- (2-Bromo-4-chloro-6-fluorophenyl)amine
Uniqueness
(2-Bromo-4-chloro-6-fluorophenyl)methanol is unique due to the specific arrangement of halogen atoms and the presence of a hydroxyl group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
(2-bromo-4-chloro-6-fluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYSDGNZLXWXCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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